Docosanol Docosanol Docosanol is a saturated 22-carbon aliphatic alcohol with antiviral activity. Docosanol has a distinct mechanism of action and inhibits fusion between the plasma membrane and the herpes simplex virus envelope, thereby preventing viral entry into cells and subsequent viral activity and replication. Docosanol is used topically in the treatment of recurrent herpes simplex labialis episodes and relieves associated pain and may help heal sores faster.
Behenyl alcohol, also known as abreva or 1-docosanol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, behenyl alcohol is considered to be a fatty alcohol lipid molecule. Behenyl alcohol is a drug which is used for the topical treatment of recurrent oral-facial herpes simplex episodes (cold sores or fever blisters). Behenyl alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Behenyl alcohol has been detected in multiple biofluids, such as urine and blood. Within the cell, behenyl alcohol is primarily located in the membrane (predicted from logP) and cytoplasm. Behenyl alcohol participates in a number of enzymatic reactions. In particular, behenyl alcohol can be biosynthesized from docosane. Behenyl alcohol can also be converted into 20-methyldocosan-1-ol. Outside of the human body, behenyl alcohol can be found in ginkgo nuts and potato. This makes behenyl alcohol a potential biomarker for the consumption of these food products.
Docosanol is a drug used for topical treatment for recurrent herpes simplex labialis episodes (episodes of cold sores or fever blisters). A saturated 22-carbon aliphatic alcohol, docosanol exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV). Docosanol inhibits fusion between the plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication.
Brand Name: Vulcanchem
CAS No.: 661-19-8
VCID: VC0526479
InChI: InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCCCCO
Molecular Formula: C22H46O
Molecular Weight: 326.6 g/mol

Docosanol

CAS No.: 661-19-8

Inhibitors

VCID: VC0526479

Molecular Formula: C22H46O

Molecular Weight: 326.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Docosanol - 661-19-8

CAS No. 661-19-8
Product Name Docosanol
Molecular Formula C22H46O
Molecular Weight 326.6 g/mol
IUPAC Name docosan-1-ol
Standard InChI InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
Standard InChIKey NOPFSRXAKWQILS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCO
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCO
Appearance Solid powder
Boiling Point 180 °C at 0.22 mm Hg
Colorform Colorless waxy solid
Density 0.8063 g/ml at 75 °C; 0.7986 g/ml at 85 °C; 0.7911 g/ml at 95 °C
Melting Point 65-72 °C
72.5 °C
65-72°C
Physical Description Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid
Solid
Description Docosanol is a saturated 22-carbon aliphatic alcohol with antiviral activity. Docosanol has a distinct mechanism of action and inhibits fusion between the plasma membrane and the herpes simplex virus envelope, thereby preventing viral entry into cells and subsequent viral activity and replication. Docosanol is used topically in the treatment of recurrent herpes simplex labialis episodes and relieves associated pain and may help heal sores faster.
Behenyl alcohol, also known as abreva or 1-docosanol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, behenyl alcohol is considered to be a fatty alcohol lipid molecule. Behenyl alcohol is a drug which is used for the topical treatment of recurrent oral-facial herpes simplex episodes (cold sores or fever blisters). Behenyl alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Behenyl alcohol has been detected in multiple biofluids, such as urine and blood. Within the cell, behenyl alcohol is primarily located in the membrane (predicted from logP) and cytoplasm. Behenyl alcohol participates in a number of enzymatic reactions. In particular, behenyl alcohol can be biosynthesized from docosane. Behenyl alcohol can also be converted into 20-methyldocosan-1-ol. Outside of the human body, behenyl alcohol can be found in ginkgo nuts and potato. This makes behenyl alcohol a potential biomarker for the consumption of these food products.
Docosanol is a drug used for topical treatment for recurrent herpes simplex labialis episodes (episodes of cold sores or fever blisters). A saturated 22-carbon aliphatic alcohol, docosanol exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV). Docosanol inhibits fusion between the plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform
Insoluble in water
In water, 7.5X10-5 mg/L at 25 °C 9 (est)
1.96e-05 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Docosanol; NAA-422; NAA 422; NAA422; Abreva; Nacol-22-97; Nacol 22 97; Nacol2297
Vapor Pressure 6.1X10-8 mm Hg (est)
Reference 1: [Docosanol (Erazaban), dermal use]. J Pharm Belg. 2011 Jun;(2):53-4. French. PubMed PMID: 21823443.
2: Treister NS, Woo SB. Topical n-docosanol for management of recurrent herpes labialis. Expert Opin Pharmacother. 2010 Apr;11(5):853-60. doi: 10.1517/14656561003691847. Review. PubMed PMID: 20210688.
3: Sacks SL, Thisted RA, Jones TM, Barbarash RA, Mikolich DJ, Ruoff GE, Jorizzo JL, Gunnill LB, Katz DH, Khalil MH, Morrow PR, Yakatan GJ, Pope LE, Berg JE; Docosanol 10% Cream Study Group. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial. J Am Acad Dermatol. 2001 Aug;45(2):222-30. PubMed PMID: 11464183.
4: Pope LE, Marcelletti JF, Katz LR, Katz DH. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug. J Lipid Res. 1996 Oct;37(10):2167-78. PubMed PMID: 8906594.
5: Marcelletti JF. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs. Antiviral Res. 2002 Nov;56(2):153-66. PubMed PMID: 12367721.
6: McKeough MB, Spruance SL. Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection. Arch Dermatol. 2001 Sep;137(9):1153-8. PubMed PMID: 11559210.
7: Pope LE, Marcelletti JF, Katz LR, Lin JY, Katz DH, Parish ML, Spear PG. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process. Antiviral Res. 1998 Dec;40(1-2):85-94. PubMed PMID: 9864049.
8: Katz DH, Marcelletti JF, Khalil MH, Pope LE, Katz LR. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex. Proc Natl Acad Sci U S A. 1991 Dec 1;88(23):10825-9. PubMed PMID: 1660151; PubMed Central PMCID: PMC53024.
9: Docosanol: new drug. Herpes labialis: barely more effective than an excipient. Prescrire Int. 2009 Jun;18(101):106-7. PubMed PMID: 19637417.
10: Habbema L, De Boulle K, Roders GA, Katz DH. n-Docosanol 10% cream in the treatment of recurrent herpes labialis: a randomised, double-blind, placebo-controlled study. Acta Derm Venereol. 1996 Nov;76(6):479-81. PubMed PMID: 8982417.
11: Khalil MH, Marcelletti JF, Katz LR, Katz DH, Pope LE. Topical application of docosanol- or stearic acid-containing creams reduces severity of phenol burn wounds in mice. Contact Dermatitis. 2000 Aug;43(2):79-81. PubMed PMID: 10945745.
12: Scolaro MJ, Gunnill LB, Pope LE, Khalil MH, Katz DH, Berg JE. The antiviral drug docosanol as a treatment for Kaposi's sarcoma lesions in HIV type 1-infected patients: a pilot clinical study. AIDS Res Hum Retroviruses. 2001 Jan 1;17(1):35-43. PubMed PMID: 11177381.
13: Leung DT, Sacks SL. Docosanol: a topical antiviral for herpes labialis. Expert Opin Pharmacother. 2004 Dec;5(12):2567-71. Review. PubMed PMID: 15571473.
14: Larsson L, Jiménez J, Valero-Guillén P, Martín-Luengo F, Kubín M. Establishment of 2-docosanol as a cellular marker compound in the identification of Mycobacterium xenopi. J Clin Microbiol. 1989 Oct;27(10):2388-90. PubMed PMID: 2584387; PubMed Central PMCID: PMC267033.
15: Yue X, Dobner B, Iimura K, Kato T, Möhwald H, Brezesinski G. Weak first-order tilting transition in monolayers of mono- and bipolar docosanol derivatives. J Phys Chem B. 2006 Nov 9;110(44):22237-44. PubMed PMID: 17078664.
PubChem Compound 12620
Last Modified Nov 11 2021
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